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Compound of Interest

Compound Name: 1-Phenylcyclopropan-1-ol

Cat. No.: B1366885 Get Quote

This guide provides a detailed comparison of the spectroscopic data for 1-
Phenylcyclopropan-1-ol with structurally related compounds: cyclopropanol, 1-

methylcyclopropan-1-ol, and phenylcyclopropane. The objective is to offer researchers,

scientists, and drug development professionals a comprehensive reference based on

experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1-Phenylcyclopropan-1-ol
and its analogs, highlighting the influence of the phenyl and hydroxyl substituents on the

cyclopropyl ring.
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1-

Phenylcycloprop

an-1-ol

7.20-7.40 m 5H Ar-H

2.50 (approx.) s 1H -OH

1.10-1.30 m 2H
-CH₂-

(cyclopropyl)

0.90-1.10 m 2H
-CH₂-

(cyclopropyl)

Cyclopropanol 3.30-3.40 m 1H -CH-OH

2.50 (approx.) s 1H -OH

0.60-0.80 m 2H -CH₂-

0.30-0.50 m 2H -CH₂-

1-

Methylcycloprop

an-1-ol

2.50 (approx.) s 1H -OH

1.30 s 3H -CH₃

0.60-0.80 m 2H -CH₂-

0.30-0.50 m 2H -CH₂-

Phenylcycloprop

ane
7.10-7.35 m 5H Ar-H

1.85-1.95 m 1H Ar-CH-

0.85-0.95 m 2H -CH₂-

0.60-0.70 m 2H -CH₂-

¹³C NMR Spectral Data
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Compound Chemical Shift (δ) ppm Assignment

1-Phenylcyclopropan-1-ol 145.0 (approx.) Ar-C (quaternary)

128.5, 127.0, 125.0 Ar-CH

55.0 (approx.) C-OH

15.0 (approx.) -CH₂- (cyclopropyl)

Cyclopropanol 50.1 CH-OH

12.5 -CH₂-

1-Methylcyclopropan-1-ol 52.0 (approx.) C-OH

25.0 (approx.) -CH₃

18.0 (approx.) -CH₂-

Phenylcyclopropane 143.9 Ar-C (quaternary)

128.3, 125.9, 125.5 Ar-CH

16.1 Ar-CH-

9.0 -CH₂-

IR Spectral Data
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Compound Absorption (cm⁻¹) Functional Group

1-Phenylcyclopropan-1-ol 3400 (broad) O-H stretch

3080, 3010
C-H stretch (aromatic,

cyclopropyl)

1600, 1490 C=C stretch (aromatic)

1020 C-O stretch

Cyclopropanol 3350 (broad) O-H stretch

3080, 3000 C-H stretch (cyclopropyl)

1030 C-O stretch

1-Methylcyclopropan-1-ol 3350 (broad) O-H stretch

3080, 2980
C-H stretch (cyclopropyl,

methyl)

1040 C-O stretch

Phenylcyclopropane 3080, 3010
C-H stretch (aromatic,

cyclopropyl)

1605, 1495 C=C stretch (aromatic)

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1-Phenylcyclopropan-1-ol 134 119, 105, 91, 77

Cyclopropanol 58 57, 43, 29

1-Methylcyclopropan-1-ol 72 57, 43

Phenylcyclopropane 118 117, 103, 91, 77

Experimental Protocols
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The data presented in this guide are typically acquired using standard spectroscopic

techniques. The general procedures are outlined below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-25 mg of the solid sample (for ¹H NMR) or a quantity

sufficient to create a saturated solution (for ¹³C NMR) is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of

tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution must

be free of any solid particles to ensure good spectral resolution.[1]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse

experiment is typically sufficient. For ¹³C NMR, a proton-decoupled spectrum is usually

acquired to simplify the spectrum by removing C-H coupling.[2] This requires a larger

number of scans due to the low natural abundance of the ¹³C isotope.[1][3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a drop is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film.[4] Solid samples can be analyzed as a KBr pellet, where a small

amount of the sample is ground with KBr powder and pressed into a transparent disk.[5]

Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a

mineral oil) and placing the resulting paste between salt plates.[5]

Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with

Nujol for a mull) is recorded. The sample is then placed in the spectrometer, and the sample

spectrum is acquired. The instrument measures the transmittance of infrared radiation

through the sample at different wavenumbers.

Data Processing: The final spectrum is typically presented as a plot of percent transmittance

versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct

injection.

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), which

involves bombarding the molecules with a high-energy electron beam.[6] This process forms

a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

Detection: An electron multiplier detects the ions, and the signal is amplified. The resulting

mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
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Caption: Structural relationships between the analyzed compounds.
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General Workflow of Spectroscopic Analysis

General Spectroscopic Workflow
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Caption: A generalized workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1366885#comparison-of-spectroscopic-
data-of-1-phenylcyclopropan-1-ol-with-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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